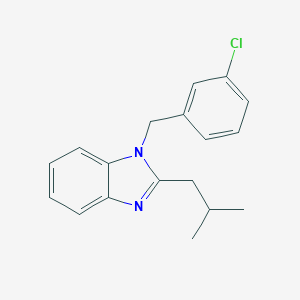![molecular formula C19H20N4O4 B229632 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)
1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide, also known as BDMC, is a synthetic compound that has been widely studied for its potential applications in various fields of science. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. In addition, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer development.
Biochemical and Physiological Effects:
1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to exhibit various biochemical and physiological effects, including anticancer, antiviral, and antimicrobial activities. 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has also been shown to inhibit the replication of viruses, such as hepatitis C virus and human immunodeficiency virus. In addition, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has some limitations for lab experiments, including its instability under acidic conditions and its tendency to form aggregates in aqueous solutions.
Future Directions
There are several future directions for research on 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide, including the development of new synthetic methods, the investigation of its mechanism of action, and the evaluation of its potential applications in various fields of science. In medicinal chemistry, future research could focus on the development of 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide derivatives with improved anticancer, antiviral, and antimicrobial activities. In biochemistry, future research could focus on the identification of new enzyme targets for 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide inhibition. In materials science, future research could focus on the development of new materials based on 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide.
Synthesis Methods
1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide can be synthesized using different methods, including the reaction of 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate and acetic acid to form the intermediate 1,4-bis(2,5-dimethyl-3-furyl)-2,5-dihydro-1H-pyrazine. This intermediate is then reacted with formaldehyde and cyclohexanone to form 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide. Other methods of synthesis include the reaction of cyclohexanone and 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate and formaldehyde, and the reaction of cyclohexanone and 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate and paraformaldehyde.
Scientific Research Applications
1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In biochemistry, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been studied for its ability to inhibit the activity of enzymes, such as aldose reductase and xanthine oxidase. In materials science, 1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide has been studied for its potential applications in the development of new materials, such as polymers and nanomaterials.
properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-N//',5-N//'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide |
InChI |
InChI=1S/C19H20N4O4/c24-16-8-4-14(5-9-16)12-20-22-18(26)2-1-3-19(27)23-21-13-15-6-10-17(25)11-7-15/h4-13,20-21H,1-3H2,(H,22,26)(H,23,27) |
InChI Key |
YFBUHMZSRMPTEM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CCCC(=O)NNC=C2C=CC(=O)C=C2 |
SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CCCC(=O)NNC=C2C=CC(=O)C=C2 |
Canonical SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CCCC(=O)NNC=C2C=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)
![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)

![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)

![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)